(2-Ethoxy-5-methoxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethoxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-ethoxy-5-methoxyphenyl)magnesium bromide typically involves the reaction of 2-ethoxy-5-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-ethoxy-5-methoxyphenyl bromide+Mg→(2-ethoxy-5-methoxyphenyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction is monitored closely to maintain optimal temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2-ethoxy-5-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from coupling reactions with alkyl or aryl halides.
Scientific Research Applications
(2-ethoxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2-ethoxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during the reaction, facilitating the overall process.
Comparison with Similar Compounds
Similar Compounds
- (2-ethoxy-5-methylphenyl)magnesium bromide
- (2-ethoxy-5-methoxyphenyl)zinc bromide
Comparison
- Reactivity : (2-ethoxy-5-methoxyphenyl)magnesium bromide is generally more reactive than its zinc counterpart due to the higher nucleophilicity of the magnesium-carbon bond.
- Stability : Zinc-based reagents tend to be more stable and less sensitive to moisture compared to magnesium-based reagents.
- Applications : Both compounds are used in similar types of reactions, but the choice between them depends on the specific requirements of the synthesis, such as reactivity and stability.
Properties
IUPAC Name |
magnesium;1-ethoxy-4-methoxybenzene-6-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.BrH.Mg/c1-3-11-9-6-4-8(10-2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVJMNUGQHZDJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.